Hydrazide d’acide isobutyrique

Vue d'ensemble

Description

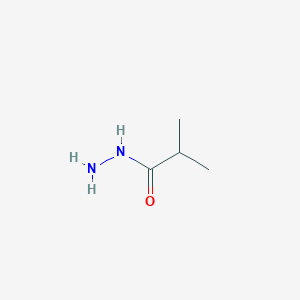

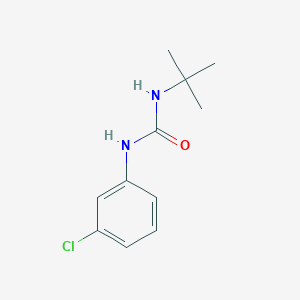

Isobutyric acid hydrazide is a chemical compound with the molecular formula C4H10N2O . It is also known by other names such as Isobutyrohydrazide, 2-methylpropanehydrazide, and 2-methylpropanohydrazide .

Synthesis Analysis

Isobutyric acid hydrazide can be synthesized through condensation reactions. For instance, it has been used in the preparation of indole-hydrazone analogues by condensation reactions with 5-methoxyindole-3-carboxaldehyde . Another efficient and general process for the preparation of hydrazides, including those of α,β-unsaturated acids, involves preforming activated esters and/or amides followed by reaction with hydrazine .Molecular Structure Analysis

The molecular structure of Isobutyric acid hydrazide is represented by the InChI stringInChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) and the Canonical SMILES string CC(C)C(=O)NN . The molecular weight of the compound is 102.14 g/mol . Chemical Reactions Analysis

Isobutyric acid hydrazide can participate in various chemical reactions. For example, it has been used in the synthesis of indole-hydrazone analogues through condensation reactions . Acid hydrazides, including Isobutyric acid hydrazide, are potent reagents for the synthesis of oxygen-, nitrogen-, and/or sulfur-containing heterocyclic rings .Physical And Chemical Properties Analysis

Isobutyric acid hydrazide is a solid substance . Its molecular weight is 102.14 g/mol . The exact mass, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count are also provided . Further physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the retrieved sources.Applications De Recherche Scientifique

Synthèse des hydrazones

L’hydrazide d’acide isobutyrique est utilisé dans la synthèse des hydrazones, qui sont des intermédiaires précieux en synthèse organique. Les hydrazones servent de précurseurs à divers composés hétérocycliques et sont utilisées dans la préparation de produits pharmaceutiques, d’agrochimiques et de colorants .

Chimie médicinale

En chimie médicinale, les dérivés de l’this compound présentent un large spectre d’activités biologiques. Ils sont explorés pour leurs applications thérapeutiques potentielles, y compris les propriétés anti-inflammatoires et analgésiques .

Science des matériaux

L’this compound joue un rôle dans la science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés thermiques et chimiques spécifiques. Ses dérivés peuvent être utilisés pour modifier les polymères et créer des revêtements spécialisés .

Recherche agricole

En recherche agricole, les dérivés de l’this compound sont étudiés pour leur utilisation comme régulateurs de croissance, herbicides et pesticides. Ils peuvent influencer la croissance des plantes et protéger les cultures des ravageurs et des maladies .

Recherche en biochimie

L’this compound est important en recherche en biochimie, où il est utilisé pour étudier les réactions enzymatiques et les voies métaboliques. Il aide à comprendre les processus biochimiques dans les organismes vivants .

Science de l’environnement

Ce composé est également pertinent en science de l’environnement, où il est utilisé pour étudier la dégradation des polluants environnementaux. Il aide au développement de stratégies de biorémédiation pour nettoyer les sites contaminés .

Pharmacologie

En pharmacologie, l’this compound est un ingrédient clé dans la synthèse de diverses molécules pharmacologiquement actives. Il est utilisé pour créer des composés présentant des applications potentielles dans le développement de médicaments et le traitement des maladies .

Utilisations industrielles

Sur le plan industriel, l’this compound fait partie de la synthèse de produits chimiques utilisés dans les processus de fabrication. Il est impliqué dans la production d’intermédiaires pour les plastiques, les résines et autres matériaux industriels .

Safety and Hazards

Isobutyric acid hydrazide is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use personal protective equipment when handling it .

Orientations Futures

The market for Isobutyric acid hydrazide is projected to grow in the future, with a promising compound annual growth rate . This growth is driven by continuous technological innovations, growing demand, and favorable government policies . Furthermore, research into the synthesis and applications of Isobutyric acid hydrazide and other hydrazides continues to be an active area of study .

Mécanisme D'action

Target of Action

Isobutyric acid hydrazide primarily targets the 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase . This enzyme is found in Pseudomonas fluorescens , a common bacterium that plays a significant role in the decomposition of organic matter.

Biochemical Pathways

Isobutyric acid hydrazide is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . It’s synthesized from glucose through central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to isobutyric acid . This pathway is used by engineered E. coli to produce isobutyric acid .

Pharmacokinetics

It’s known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It’s known that the compound can act as an inhibitor . This suggests that it may interfere with the normal function of its target enzyme, potentially leading to changes in cellular processes.

Propriétés

IUPAC Name |

2-methylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNNJQXIITYYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189755 | |

| Record name | Isobutyric acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3619-17-8 | |

| Record name | Propanoic acid, 2-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyric acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3619-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyric acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reaction mechanism of isobutyric acid hydrazide with Vanadium(V) in acidic conditions?

A1: Research suggests that the oxidation of isobutyric acid hydrazide by Vanadium(V) in acidic conditions, specifically a mixture of perchloric acid and sodium perchlorate, follows a multi-step mechanism. Initially, a complex forms between the isobutyric acid hydrazide and the Vanadium(V) ions. [] This complex then undergoes decomposition in subsequent steps, ultimately yielding the corresponding carboxylic acid. The presence of free radicals during the reaction is suggested by the observed effect of acrylonitrile. []

Q2: How does temperature affect the reaction rate of isobutyric acid hydrazide oxidation by Vanadium(V)?

A2: The research paper explored the reaction kinetics at various temperatures ranging from 30°C to 50°C. [] The study found that increasing the temperature led to an increase in the reaction rate, indicating that the oxidation of isobutyric acid hydrazide by Vanadium(V) is temperature-dependent. This temperature dependence allowed for the determination of thermodynamic parameters such as activation energy, enthalpy, and entropy, providing further insights into the reaction mechanism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)

![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)

![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)

![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)

![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)